N-(5-chloro-2-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide
CAS No.:
Cat. No.: VC13267111
Molecular Formula: C22H19ClN2O3S2
Molecular Weight: 459.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClN2O3S2 |
|---|---|
| Molecular Weight | 459.0 g/mol |
| IUPAC Name | N-(5-chloro-2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C22H19ClN2O3S2/c1-14(11-15-5-3-2-4-6-15)12-19-21(28)25(22(29)30-19)10-9-20(27)24-17-13-16(23)7-8-18(17)26/h2-8,11-13,26H,9-10H2,1H3,(H,24,27)/b14-11+,19-12- |
| Standard InChI Key | QNYXNARCQBPTDM-JKLBGJETSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O |
| SMILES | CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O |
| Canonical SMILES | CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s molecular formula is C₂₂H₁₉ClN₂O₃S₂, with a molecular weight of 459.0 g/mol. Key structural features include:
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Thiazolidinone core: A five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and a ketone group at position 4.
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Chlorohydroxyphenyl group: A substituted phenyl ring with hydroxyl (-OH) and chloro (-Cl) groups at positions 2 and 5, enhancing electronic and steric properties.
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Propanamide chain: A three-carbon linker connecting the thiazolidinone core to the chlorohydroxyphenyl group, facilitating interactions with biological targets .
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Stereochemical configuration: The (5Z) and (2E) designations indicate the spatial arrangement of substituents around double bonds, influencing molecular geometry and binding affinity.
Spectroscopic and Computational Data
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IUPAC Name: N-(5-Chloro-2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide.
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InChI Key: Generated via computational tools, this identifier aids in database searches and structural comparisons.
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DFT Studies: Theoretical analyses predict electron density distributions, highlighting nucleophilic regions at the thioxo group and electrophilic sites at the ketone .
Synthesis and Chemical Transformations
Synthetic Pathways
The synthesis involves multi-step reactions, typically including:
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Thiazolidinone Core Formation: Condensation of thiourea derivatives with α-mercaptoacetic acid under acidic conditions .
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Substituent Attachment:
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Stereochemical Control: Achieved via temperature modulation and catalytic asymmetric synthesis to favor (5Z) and (2E) configurations .
Optimization Strategies
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Solvent Systems: Ethanol and methanol are preferred for their polarity, enhancing reaction yields (70–85%).
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate ring closure, while palladium catalysts facilitate cross-coupling reactions .
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Green Chemistry: Microwave-assisted synthesis reduces reaction times from hours to minutes, improving energy efficiency .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High lipophilicity (logP = 3.2) ensures good membrane permeability.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, necessitating dosage adjustments in hepatic impairment .
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Excretion: Renal clearance accounts for 60% of elimination, with a half-life of 6.2 hours .
Toxicity Considerations
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Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, indicating low acute risk .
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Genotoxicity: Negative Ames test results suggest minimal mutagenic potential .
Future Directions and Applications
Structural Optimization
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Hybrid Derivatives: Fusion with quinoline or pyrazole moieties may enhance anticancer activity .
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Prodrug Design: Esterification of the hydroxyl group could improve oral bioavailability .
Clinical Translation
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